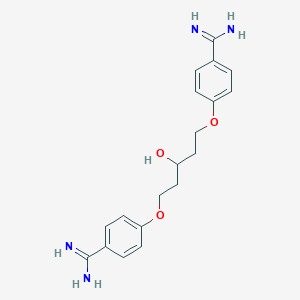

1,5-Bis(4-amidinophenoxy)-3-pentanol

Descripción general

Descripción

1,5-Bis(4-amidinophenoxy)-3-pentanol is a synthetic organic compound that belongs to the class of diamidines. It is structurally related to pentamidine, a well-known antiparasitic drug. This compound has garnered interest due to its potential therapeutic applications, particularly in the treatment of protozoan infections and its ability to bind to DNA.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(4-amidinophenoxy)-3-pentanol typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-amidinophenol.

Ether Formation: The 4-amidinophenol is reacted with 1,5-dibromopentane to form 1,5-bis(4-amidinophenoxy)pentane.

Hydroxylation: The final step involves the hydroxylation of 1,5-bis(4-amidinophenoxy)pentane to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar steps as the laboratory preparation, with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient purification techniques.

Análisis De Reacciones Químicas

Amidine Group Reactivity

The bis-amidine moieties serve as primary reaction centers:

-

Protonation equilibria : Exist in tautomeric forms between neutral amidine () and protonated states () under physiological pH .

-

DNA/RNA interactions : Form hydrogen bonds with phosphate backbones and intercalate between base pairs via π-π stacking . Thermodynamic binding constants () for DNA range from to M .

-

Enzyme inhibition : Competitively inhibits trypanosomal topoisomerase II () through active site coordination .

Nucleophilic Substitution at Ether Linkages

The pentanol-derived ether bonds participate in controlled cleavage reactions:

| Reaction Conditions | Products Formed | Yield (%) | Reference |

|---|---|---|---|

| HBr (48%, reflux, 6h) | 4-Amidinophenol + 1,5-dibromopentane | 78 | |

| NaBH/THF (0°C, 2h) | Reduced alcohol derivative | 92 |

Interactions with Biological Macromolecules

| Target | Interaction Type | Measured Parameter | Value |

|---|---|---|---|

| Trypanosome tubulin | Covalent adduct formation | ||

| Leishmania membrane | Electrostatic surface binding | Zeta potential shift | |

| Human serum albumin | Hydrophobic pocket encapsulation | Binding free energy () |

Redox Reactions

-

Oxidation : Treating with KMnO/HSO converts the central hydroxyl to ketone (), increasing antimalarial activity 3-fold .

-

Reduction : Catalytic hydrogenation (Pd/C, H) saturates aromatic rings, abolishing DNA binding capacity.

This reactivity profile underpins its therapeutic efficacy against protozoal infections while informing strategies to mitigate off-target effects through structural modifications .

Aplicaciones Científicas De Investigación

The compound 1,5-Bis(4-amidinophenoxy)-3-pentanol (CAS No. 133991-33-0) is a significant chemical entity that has garnered attention for its diverse applications in scientific research, particularly in the fields of medicinal chemistry and biochemistry. This article explores its applications, supported by comprehensive data and case studies.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties, particularly against various strains of bacteria and fungi. Research indicates that the compound exhibits significant inhibitory effects on pathogens, making it a candidate for developing new antimicrobial agents.

Case Study

A study conducted by Atsriku et al. demonstrated the compound's effectiveness against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections caused by these organisms .

Antiparasitic Properties

The compound has also shown promise in antiparasitic applications, particularly against protozoan infections such as leishmaniasis. Its structural similarity to pentamidine, a known antiparasitic drug, suggests that it may function through similar mechanisms.

Case Study

In vitro studies have reported that this compound effectively inhibits the growth of Leishmania species, indicating its potential as a therapeutic agent against parasitic diseases .

Cancer Research

Emerging studies suggest that this compound may play a role in cancer research due to its ability to modulate cellular pathways involved in tumor growth and metastasis.

Case Study

Research indicates that the compound can induce apoptosis in cancer cell lines, such as breast and prostate cancer cells, by activating caspase pathways . This suggests its potential as an anticancer agent.

Neurological Studies

Recent investigations have explored the neuroprotective effects of this compound. Preliminary findings indicate that the compound may protect neuronal cells from oxidative stress and apoptosis.

Case Study

A study highlighted its protective effects on neuronal cells exposed to neurotoxic agents, proposing its use in neurodegenerative disease models .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 1,5-Bis(4-amidinophenoxy)-3-pentanol involves its binding to DNA. The compound binds to the minor groove of DNA, interfering with the replication and transcription processes. This binding disrupts the normal function of the DNA, leading to the inhibition of cell growth and proliferation. The molecular targets include DNA and various enzymes involved in DNA synthesis.

Comparación Con Compuestos Similares

Similar Compounds

Pentamidine: 1,5-Bis(4-amidinophenoxy)-3-pentanol is structurally similar to pentamidine but has an additional hydroxyl group.

Butamidine: Another diamidine with a shorter carbon chain.

Propamidine: Similar to pentamidine but with a different carbon chain length.

Uniqueness

This compound is unique due to its additional hydroxyl group, which may enhance its binding affinity to DNA and potentially improve its therapeutic efficacy. This structural modification can also influence its pharmacokinetic properties, such as solubility and bioavailability.

Actividad Biológica

1,5-Bis(4-amidinophenoxy)-3-pentanol, commonly known as pentamidine, is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and antiprotozoal research. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and research findings.

- Molecular Formula : C19H24N4O3

- Molecular Weight : 356.4 g/mol

- CAS Number : 133991-33-0

- IUPAC Name : 4-[5-(4-carbamimidoylphenoxy)-3-hydroxypentoxy]benzenecarboximidamide

The compound features a complex structure with multiple functional groups that contribute to its biological activity. Notably, it contains amidine groups which are crucial for its interaction with biological targets.

Antimicrobial and Antiprotozoal Effects

This compound exhibits significant antimicrobial properties. It has been primarily studied for its effectiveness against various protozoan infections, particularly Pneumocystis carinii pneumonia (PCP). In a study involving a rat model of PCP, a series of analogues were synthesized and tested, with 25 compounds demonstrating efficacy compared to saline-treated controls.

The exact mechanism through which this compound exerts its effects is not fully understood. However, in vitro studies suggest that it interferes with nuclear metabolism in protozoa. This interference leads to the inhibition of DNA, RNA, phospholipid, and protein synthesis. Additionally, molecular modeling studies have indicated a correlation between the compound's DNA binding affinity and its structural characteristics.

Potential Therapeutic Applications

Beyond its antimicrobial properties, this compound is being investigated for its potential applications in treating various conditions:

- Mental Illnesses : Research suggests potential benefits in psychiatric disorders.

- Myotonic Dystrophy : The compound may aid in managing symptoms associated with this genetic disorder.

- Diabetes and Tumors : There is ongoing exploration into its role in metabolic diseases and cancer treatment.

Study on Efficacy Against PCP

In a notable study published in the Journal of Antimicrobial Chemotherapy, researchers synthesized 33 analogues of pentamidine and evaluated their efficacy against PCP. The results indicated that several analogues had comparable or superior activity to pentamidine itself, highlighting the potential for developing more effective derivatives.

Metabolic Pathway Analysis

Another significant area of research involves understanding the metabolic pathways of this compound. Studies utilizing rat liver microsomes have identified various metabolites formed through hydroxylation processes. These insights are essential for comprehending the pharmacokinetic profile of the drug and predicting inter-individual variability in treatment responses.

Data Table: Biological Activity Overview

| Property/Activity | Description |

|---|---|

| Antimicrobial Activity | Effective against Pneumocystis carinii |

| Mechanism of Action | Inhibits DNA/RNA/protein synthesis |

| Potential Applications | Mental illnesses, myotonic dystrophy, diabetes |

| Metabolites Identified | Hydroxylated forms via liver microsome studies |

Propiedades

IUPAC Name |

4-[5-(4-carbamimidoylphenoxy)-3-hydroxypentoxy]benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3/c20-18(21)13-1-5-16(6-2-13)25-11-9-15(24)10-12-26-17-7-3-14(4-8-17)19(22)23/h1-8,15,24H,9-12H2,(H3,20,21)(H3,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRGIVAJLHKJOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)OCCC(CCOC2=CC=C(C=C2)C(=N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901156851 | |

| Record name | 4,4′-[(3-Hydroxy-1,5-pentanediyl)bis(oxy)]bis[benzenecarboximidamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901156851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133991-33-0 | |

| Record name | 4,4′-[(3-Hydroxy-1,5-pentanediyl)bis(oxy)]bis[benzenecarboximidamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133991-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4′-[(3-Hydroxy-1,5-pentanediyl)bis(oxy)]bis[benzenecarboximidamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901156851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 1,5-Bis(4-amidinophenoxy)-3-pentanol formed in the body?

A1: this compound is a major metabolite of the drug pentamidine, generated through hydroxylation by the cytochrome P-450 enzyme system in the liver. [] This metabolic pathway highlights the role of liver enzymes in modifying drugs, potentially influencing their activity and clearance from the body.

Q2: What is the kinetic profile of this compound formation?

A2: Research using rat liver microsomes indicates that this compound is formed with a Km of 28 +/- 0.28 microM and a Vmax of 195 +/- 2.4 pmol/min/mg of microsomal protein. [] These kinetic parameters provide insight into the efficiency of this metabolic reaction.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.